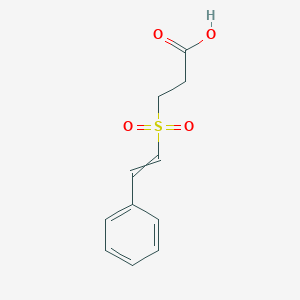
Methyl 3-(2,4-difluorophenyl)acrylate
Descripción general
Descripción
“Methyl 3-(2,4-difluorophenyl)acrylate” is a chemical compound with the molecular formula C10H8F2O2 . It has a molecular weight of 198.17 g/mol . The IUPAC name for this compound is methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate .
Synthesis Analysis
The synthesis of (meth)acrylates, including “Methyl 3-(2,4-difluorophenyl)acrylate”, can be achieved through various methods . One such method involves the use of functional (meth)acrylates as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,4-difluorophenyl)acrylate” includes a methyl ester group attached to a 2,4-difluorophenyl group via an acrylate linkage . The compound’s InChI code isInChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ . Physical And Chemical Properties Analysis
“Methyl 3-(2,4-difluorophenyl)acrylate” has a molecular weight of 198.17 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 198.04923582 g/mol . The topological polar surface area is 26.3 Ų , and it has 14 heavy atoms .Aplicaciones Científicas De Investigación
Structural and Electronic Properties of Related Polymers : Poly(3-thiophen-3-yl-acrylic acid methyl ester), a related polymer, has been analyzed for its structural and electronic properties. Quantum chemical calculations suggest a model for the polymer that is defined by head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups. The study found excellent agreement between predicted and experimental π–π* transition energies, highlighting the potential of small chemical modifications to enhance the polymer's water solubility (Bertran et al., 2007).
Waste Gas Treatment : Research on the removal of methyl acrylate waste gas using a biotrickling filter packed with ceramic particles shows high efficiency. This treatment method could be vital in managing the environmental impact of methyl acrylate emissions (Wu et al., 2016).
Copolymer Synthesis and Properties : A study on the copolymerization of methyl acrylate with 3-hydroxy-4-acetylphenyl methacrylate discusses the synthesis, characterization, and thermal properties of the resulting copolymers. Such copolymers could have varied applications in materials science (Mary & Reddy, 1991).
Corrosion Inhibition in Mild Steel : Photo-cross-linkable polymers derived from methyl acrylate have been shown to be highly effective corrosion inhibitors for mild steel in hydrochloric acid medium. This has significant implications for industrial applications where corrosion resistance is crucial (Baskar et al., 2014).
Polymerization in Ionic Liquids : Research demonstrates the effectiveness of 1-alkyl-3-methylimidazolium hexafluorophosphate as a solvent for the polymerization of acrylates, including methyl acrylate, by the reversible addition-fragmentation chain transfer process. This process is significant for controlled polymerization and could impact a variety of industrial applications (Perrier et al., 2003).
Propiedades
IUPAC Name |
methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-difluorophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



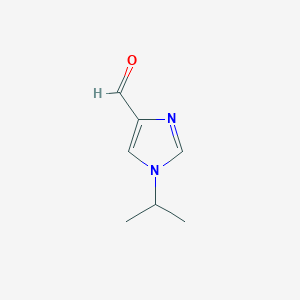
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
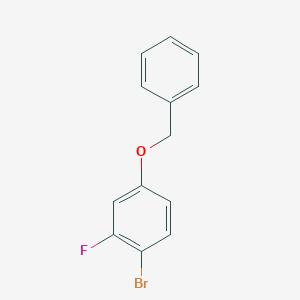
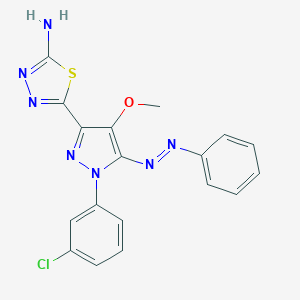

![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
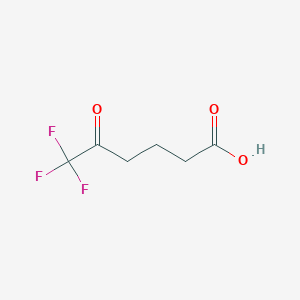
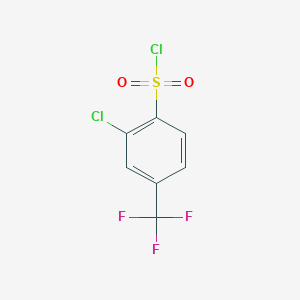


![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
